molecular formula C11H7ClO3 B14397318 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride CAS No. 89928-70-1

4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride

Katalognummer: B14397318
CAS-Nummer: 89928-70-1
Molekulargewicht: 222.62 g/mol
InChI-Schlüssel: HZIIHOCOJATBPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride is an organic compound with the molecular formula C11H7ClO3. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride typically involves the acylation of 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid+Thionyl chloride4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride+SO2+HCl\text{4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid+Thionyl chloride→4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid.

    Reduction: It can be reduced to form 4-Methyl-1-oxo-1H-2-benzopyran-3-methanol under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Acid or base catalysts depending on the reaction

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid: A precursor in the synthesis of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features.

Uniqueness

This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable derivatives makes it valuable in synthetic chemistry and drug development.

Eigenschaften

CAS-Nummer

89928-70-1

Molekularformel

C11H7ClO3

Molekulargewicht

222.62 g/mol

IUPAC-Name

4-methyl-1-oxoisochromene-3-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3

InChI-Schlüssel

HZIIHOCOJATBPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.